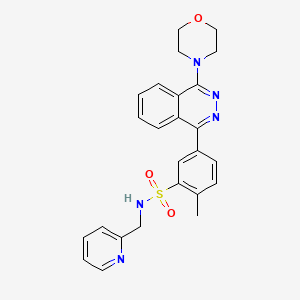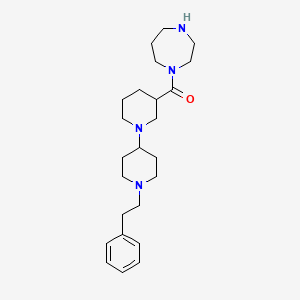![molecular formula C17H12FN3S B5396415 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5396415.png)
3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine, also known as THPP, is a novel pyrazolopyrimidine derivative that has shown promising results in scientific research applications. THPP is a potent inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.
Mécanisme D'action
3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine inhibits CDKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has been shown to selectively inhibit CDK2 and CDK9, which are key regulators of cell cycle progression and transcription, respectively.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has also been shown to inhibit the growth of neuroblastoma cells and reduce the production of amyloid-beta peptides in Alzheimer's disease models. 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is its potent CDK inhibitory activity, which makes it a promising candidate for the development of anticancer drugs. However, 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and potential side effects.
Orientations Futures
There are several potential future directions for 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine research. One area of interest is the development of 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine derivatives with improved solubility and bioavailability. Another area of interest is the study of 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine in combination with other anticancer drugs to enhance its effectiveness. In addition, further studies are needed to determine the safety and efficacy of 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine in vivo, which will be critical for its potential use in clinical settings.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a novel pyrazolopyrimidine derivative that has shown promising results in scientific research applications. 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has potent CDK inhibitory activity and has been studied as a potential anticancer agent and treatment for neurodegenerative diseases. 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has several advantages and limitations for lab experiments, and there are several potential future directions for 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine research. Overall, 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine represents a promising candidate for the development of new therapies for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine involves a multistep process that starts with the reaction of 2-thiophenecarboxylic acid with 2-aminopyrazole. The resulting intermediate is then reacted with 4-fluoroaniline and methyl iodide to yield 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine. The overall yield of 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is approximately 20%.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has been studied extensively in scientific research applications due to its potent CDK inhibitory activity. CDKs are key regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers. 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has shown promising results in preclinical studies as a potential anticancer agent. In addition, 3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3S/c1-11-16(12-4-6-13(18)7-5-12)17-19-9-8-14(21(17)20-11)15-3-2-10-22-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSUZMPRACQAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-naphthalenamine](/img/structure/B5396332.png)

![2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-{4-[2-(3-nitrophenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5396338.png)
![1-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-phenyl-4-piperidinecarbonitrile](/img/structure/B5396346.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5396353.png)
![5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5396354.png)
![3-(2-furylmethyl)-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5396359.png)
![1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B5396367.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide](/img/structure/B5396387.png)

![N-butyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5396393.png)
![4-({(2R,5S)-5-[(5-ethylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5396398.png)
![N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzenesulfonamide](/img/structure/B5396426.png)
![3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5396431.png)